molecular formula C11H16N2O5S B5807433 2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B5807433
M. Wt: 288.32 g/mol
InChI Key: DXKFSLZIGUEDSF-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a chemical compound with the molecular formula C12H18N2O5S This compound is known for its unique structural features, which include two methoxy groups and a methylsulfonyl group attached to an aniline ring, as well as an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide typically involves the reaction of 2,4-dimethoxyaniline with methylsulfonyl chloride to introduce the methylsulfonyl group. This is followed by the acylation of the resulting intermediate with chloroacetic acid or its derivatives to form the final acetamide product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfonyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide
  • 2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both methoxy and methylsulfonyl groups, along with the acetamide moiety, allows for diverse interactions and reactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-17-8-4-5-9(10(6-8)18-2)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKFSLZIGUEDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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